BenchChemオンラインストアへようこそ!

Methylselenocysteine

Oncology Chemoprevention Xenograft Models

Se-Methylselenocysteine (MSC) is the preferred selenium compound for prostate cancer chemoprevention research. Unlike selenomethionine, which failed in the SELECT trial, MSC directly generates the active metabolite methylselenol via a single-step β-lyase pathway. This unique mechanism yields superior tumor growth inhibition in xenograft models and a more favorable safety profile. Procure MSC for mechanistic studies, combination therapy research with taxanes, or biofortification strategies. Ensure your research uses the proven active principle. For R&D use only.

Molecular Formula C4H9NO2Se
Molecular Weight 182.09 g/mol
CAS No. 26046-90-2
Cat. No. B1681728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylselenocysteine
CAS26046-90-2
SynonymsL-methyl-selenocysteine
methyl selenocysteine
methylselenocysteine
Se-methyl-selenocysteine
Se-methylselenocysteine
selenohomocysteine
selenomethylselenocysteine
selenomethylselenocysteine, (D,L)-isomer
selenomethylselenocysteine, (L)-isomer
selenomethylselenocysteine, (L)-isomer, 75Se-labeled
SeMCys
Molecular FormulaC4H9NO2Se
Molecular Weight182.09 g/mol
Structural Identifiers
SMILESC[Se]CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyXDSSPSLGNGIIHP-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Se-Methylselenocysteine (CAS 26046-90-2) Scientific Procurement and Chemical Baseline Guide


Se-Methylselenocysteine (MSC, also abbreviated as MSeC or SeMC; CAS 26046-90-2) is a naturally occurring, organic L-selenoamino acid and a critical precursor to the highly reactive and biologically essential selenium metabolite, methylselenol [1]. It is an analog of S-methylcysteine where the sulfur atom is substituted with selenium [2]. Unlike many other selenium compounds, MSC is not directly incorporated into general body proteins in place of methionine. It is widely studied as a next-generation chemopreventive agent, particularly in prostate cancer models, owing to its unique metabolic pathway and favorable safety profile [3].

Why Generic Selenium Compounds Are Not Suitable Substitutes for Se-Methylselenocysteine in Scientific Research


The failure of the large-scale SELECT clinical trial, which found that selenomethionine (SeMet) did not prevent prostate cancer in selenium-replete men, has driven a critical re-evaluation of selenium compounds in chemoprevention research [1]. This negative outcome starkly contrasts with the earlier Nutritional Prevention of Cancer (NPC) trial, which showed a reduction in cancer incidence using selenized yeast. A key hypothesis for this discrepancy is the speciation of selenium: selenized yeast contains both SeMet and MSC, suggesting that MSC or the methylselenol it generates may be the active chemopreventive principle [2]. Consequently, the scientific and industrial need for highly pure, well-characterized MSC has intensified, as substituting it with SeMet or other forms like sodium selenite is not only mechanistically distinct but also proven ineffective in key translational models. The quantitative evidence below establishes the specific, verifiable performance characteristics of MSC that justify its procurement and selection over its closest analogs.

Quantitative Evidence Guide: Verifiable Differentiation of Se-Methylselenocysteine vs. Key Comparators


Comparative In Vivo Efficacy: MSC vs. Selenomethionine in Human Prostate Cancer Xenografts

In a direct comparative study using human prostate cancer xenografts (DU145) in athymic nude mice, both Se-methylselenocysteine (MSeC) and methylseleninic acid (MSeA) demonstrated superior dose-dependent tumor growth inhibition compared to selenomethionine (SeMet) and selenite [1]. The study established that MSC's in vivo anti-tumor activity is quantifiably greater than that of SeMet, a key comparator that failed to show efficacy in the SELECT clinical trial [1].

Oncology Chemoprevention Xenograft Models

Pharmacokinetic Differentiation: MSC vs. Selenomethionine in Humans

A randomized, double-blind multiple-dose pharmacokinetic study in 29 selenium-replete men directly compared MSC and selenomethionine (SeMet) over 84 days [1]. The study found a key pharmacokinetic distinction: SeMet supplementation increased total blood selenium concentration more than MSC did, reflecting its non-specific incorporation into body proteins. In contrast, MSC's metabolism is directed more towards generating the active metabolite methylselenol via a single-step β-lyase reaction, leading to a different pool of bioavailable selenium [2].

Pharmacokinetics Bioavailability Clinical Trial

Mechanistic Distinction: In Vitro Activation to Methylselenol

The chemopreventive activity of selenium is attributed to the metabolite methylselenol. In vitro assays using the recombinant enzyme methioninase demonstrated that selenomethionine is a direct substrate for generating methylselenol and superoxide. Crucially, Se-methylselenocysteine (MSC) was not a substrate for this enzyme, indicating that its conversion to methylselenol requires a different pathway [1]. This pathway has been identified as a single-step β-elimination catalyzed by β-lyase (KYAT1), offering a more direct and potentially more efficient route to the active metabolite in vivo compared to the multi-step conversion required for SeMet [2].

Metabolism Enzymology Redox Biology

Comparative Toxicity and Bioavailability Profile in Human Cells

A comprehensive in vitro study compared the cytotoxicity and cellular bioavailability of five selenium species in human urothelial, astrocytoma, and hepatoma cell lines [1]. While selenite, MSC (MeSeCys), and SeMet all exerted substantial cytotoxicity, there was no direct correlation between cellular selenium concentration and toxic potency. This indicates species-specific metabolism dictates toxicity. Furthermore, a review of selenium compounds highlights that MSC exhibits 90% absorption and the lowest toxicity among selenium compounds, accumulating in a free pool post-ingestion rather than binding significantly to plasma proteins [2]. This contrasts sharply with selenite, which is highly toxic and genotoxic, and SeMet, which binds extensively to plasma components and is non-specifically incorporated into proteins.

Toxicology Bioavailability Cell Biology

Preclinical Efficacy in Castration-Resistant Prostate Cancer (CRPC) Model

A study demonstrated for the first time the preclinical efficacy of methylselenocysteine (MSC) in delaying castration-resistant progression of prostate cancer [1]. This finding is particularly significant given that the failure of selenomethionine (SeMet) in the SELECT trial has created an urgent need for effective selenium-based agents for prostate cancer. The study's conclusion that MSC shows efficacy in this challenging clinical context provides a strong rationale for its further investigation as a therapeutic agent.

Urology Drug Resistance Chemoprevention

Comparative Apoptotic Potency vs. Selenite

In studies on the induction of apoptosis in cancer cell lines, Se-methylselenocysteine has been reported to be more efficient at inducing apoptosis than sodium selenite, while simultaneously exhibiting lower toxicity [1]. This dual advantage—higher pro-apoptotic efficacy and a better safety profile—is a key differentiator for researchers selecting a selenium compound for in vitro and in vivo cancer studies.

Apoptosis Cancer Biology Chemoprevention

Optimal Research and Industrial Application Scenarios for Se-Methylselenocysteine (MSC)


Prostate Cancer Chemoprevention Research

MSC is the ideal candidate for in vivo and in vitro prostate cancer chemoprevention studies, especially those designed to investigate mechanisms that overcome the limitations of selenomethionine (SeMet) as identified in the SELECT trial. Its proven efficacy in delaying castration-resistant progression in preclinical models and its superior tumor growth inhibition in xenografts make it a high-value research tool [1].

Pharmacokinetic and Metabolism Studies of Methylselenol

For studies focused on the generation and biological effects of the active selenium metabolite, methylselenol, MSC is the superior starting material. Its unique, single-step β-lyase-dependent activation pathway provides a cleaner, more direct route to methylselenol compared to the multi-step and non-specific protein incorporation pathway of SeMet, allowing for more precise modulation and study of this key metabolite [2].

Combination Therapy with Chemotherapeutics

MSC is well-suited for research into selenium-based adjuvant or neoadjuvant therapies. Its demonstrated in vivo activity against prostate cancer xenografts, combined with its favorable toxicity profile (lowest among active Se compounds), makes it a safer and more effective partner for combination with standard chemotherapies like taxanes, as indicated by preclinical models showing potentiation of antitumor activity [1].

Development of Next-Generation Selenium-Enriched Products

In the industrial and agricultural biotechnology sectors, MSC is the target molecule for engineering selenium-enriched plants with enhanced chemopreventive properties. Its high bioavailability and direct metabolic activation make it a more desirable endpoint for biofortification strategies compared to accumulating SeMet or other less bioactive forms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylselenocysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.